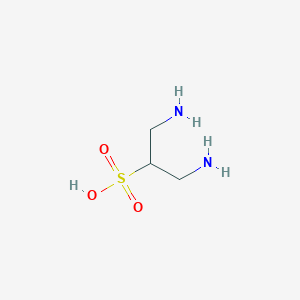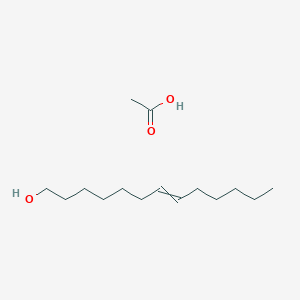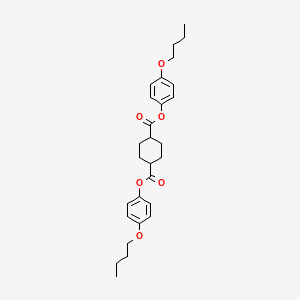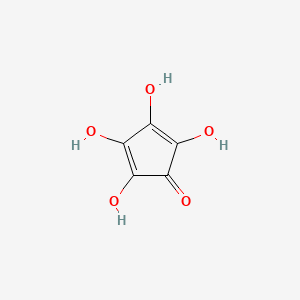
Methyl undec-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl undec-6-ynoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from undec-6-ynoic acid and methanol. This compound is characterized by the presence of an alkyne group at the sixth carbon position and a methyl ester group at the terminal end. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl undec-6-ynoate can be synthesized through the esterification of undec-6-ynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is followed by purification through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl undec-6-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of methyl undecanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or other esters.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Methyl 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Reduction: Methyl undecanoate.
Substitution: Various amides and esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl undec-6-ynoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules. Its alkyne group allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases.
Medicine: this compound derivatives are investigated for their potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of methyl undec-6-ynoate in chemical reactions involves the activation of the alkyne and ester functional groups. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. In biological systems, the compound is hydrolyzed by esterases to release undec-6-ynoic acid and methanol, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl undec-10-ynoate: Similar structure but with the alkyne group at the tenth carbon position.
Methyl octadec-9-ynoate: A longer carbon chain with the alkyne group at the ninth position.
Methyl octadeca-6,8-diynoate: Contains two alkyne groups at the sixth and eighth positions.
Uniqueness
Methyl undec-6-ynoate is unique due to the specific positioning of the alkyne group at the sixth carbon, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
54299-00-2 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
methyl undec-6-ynoate |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-5,8-11H2,1-2H3 |
Clave InChI |
ZYOPYLVAERXFIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)

![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)



![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)

